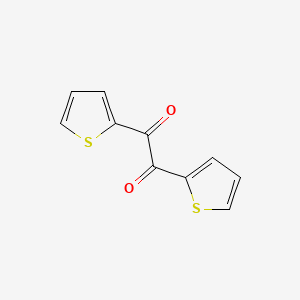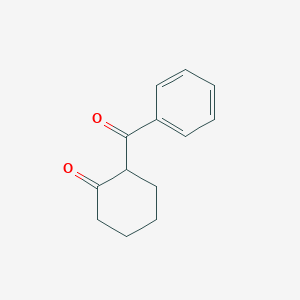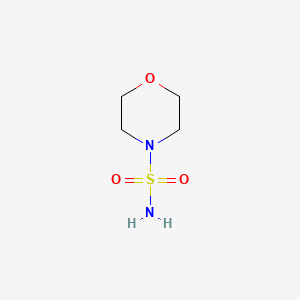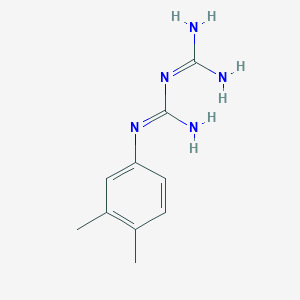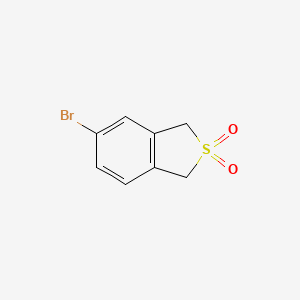
5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide
Übersicht
Beschreibung
5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is a chemical compound with the linear formula C8H7BrO2S . It has a molecular weight of 247.112 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is represented by the InChI code1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 . The compound’s canonical SMILES representation is C1C2=C(CS1(=O)=O)C=C(C=C2)Br . Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.11 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 42.5 Ų .Wissenschaftliche Forschungsanwendungen
“5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide” is a type of benzothiadiazine dioxide. Benzothiadiazine dioxides are a class of organic compounds that have been studied for various pharmacological activities . Here are some general applications of benzothiadiazine dioxides:
- Antimicrobial and Antiviral Activity : Some benzothiadiazine dioxides have been studied for their potential antimicrobial and antiviral activities .
- Antihypertensive Activity : Benzothiadiazine dioxides have been explored for their potential use in treating high blood pressure .
- Antidiabetic Activity : Some compounds in this class have been investigated for their potential antidiabetic effects .
- Anticancer Activity : Certain benzothiadiazine dioxides have been studied for their potential anticancer properties .
- KATP Channel Activators : Some benzothiadiazine dioxides have been found to activate KATP channels, which are involved in various physiological processes .
- AMPA Receptor Modulators : AMPA receptors are involved in central nervous system function, and some benzothiadiazine dioxides have been studied as potential modulators of these receptors .
Eigenschaften
IUPAC Name |
5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJKMGQWHAQEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302187 | |
| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide | |
CAS RN |
351005-12-4 | |
| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

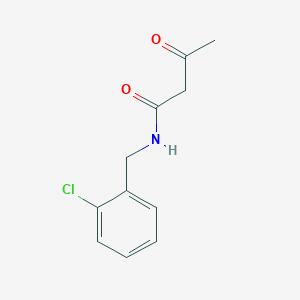
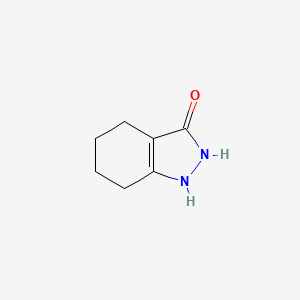
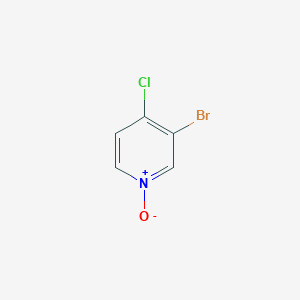

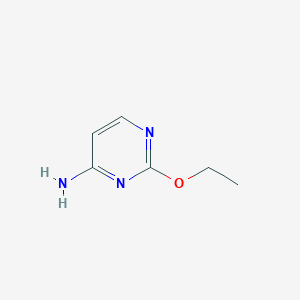


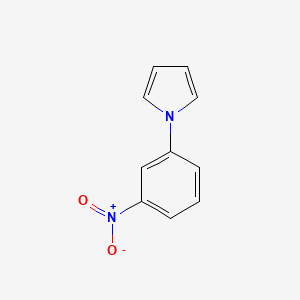
![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)
